molecular formula C9H6FNO2 B3053018 1,3(2H,4H)-Isoquinolinedione, 6-fluoro- CAS No. 501130-46-7

1,3(2H,4H)-Isoquinolinedione, 6-fluoro-

Cat. No. B3053018
CAS RN: 501130-46-7
M. Wt: 179.15 g/mol
InChI Key: CDXSDBASCSXKCZ-UHFFFAOYSA-N
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Description

The compound “1,3(2H,4H)-Isoquinolinedione, 6-fluoro-” is a chemical compound that falls under the category of Isoquinolinediones . Isoquinolinediones are a class of organic compounds that contain an isoquinoline moiety, which is a heterocyclic aromatic ring system .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For example, an improved synthesis of the 5-HT1A receptor agonist Eptapirone free base, which is a potent and selective 5-HT1A receptor agonist with high efficacy and the potential to regulate anxiety disorders, has been described . The synthetic route consisted of a total of nine steps with an overall yield of 8.8% starting from the commercially available materials .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . For instance, the structure of 1,2,4-benzothiadiazine-1,1-dioxide, a compound with a similar ring system, has been studied . It was found that many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied . For example, the synthesis of fused 1,3- and 1,2-oxazole derivatives from reaction of 3-amino-1H-2-oxo-4-hydroxyquinolines with acyl derivatives has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . For example, 1,3-diazole shows an amphoteric phenomenon i.e. it can behave like acid as well as a base .

Scientific Research Applications

Medicinal Chemistry and Synthesis

1,3(2H,4H)-Isoquinolinedione, 6-fluoro- and its derivatives have significant implications in medicinal chemistry. A study by Golushko et al. (2019) developed a metal-free approach for modifying the isoquinoline-1,3-dione scaffold. This method allows for the introduction of a fluorine atom, creating 4-monofluoro-substituted isoquinoline-1,3-diones, which are crucial carboxylic acid isosteres and precursors for various medicinal compounds (Golushko et al., 2019).

Fluorescence Studies and Biochemical Applications

Research by Singh and Singh (2007) explored the synthesis of novel fluorophores, including derivatives of 1,3(2H,4H)-Isoquinolinedione, for labeling oligodeoxyribonucleotides. These fluorophores demonstrated enhanced fluorescence and hybridization affinity, indicating their potential in biochemical and molecular biology applications (Singh & Singh, 2007).

Chemical Resolution and Reaction Kinetics

The study of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline (a derivative of 1,3(2H,4H)-Isoquinolinedione) by Bálint et al. (2002) revealed strong reaction kinetics and solvent dependence during its resolution. This study contributes to the understanding of the chemical behavior and industrial applications of such compounds (Bálint et al., 2002).

Pharmaceutical Industry Applications

Research in fluorinated heterocycles, a category that includes 1,3(2H,4H)-Isoquinolinedione derivatives, is vital for pharmaceutical and agrochemical industries. Wu et al. (2017) demonstrated the synthesis of various fluorinated heterocycles, indicating the importance of these compounds in drug design and agricultural chemicals (Wu et al., 2017).

Diagnostic Imaging

In the field of diagnostic imaging, [18 F]MK-6240, a fluorine-18-labelled derivative of 1,3(2H,4H)-Isoquinolinedione, has been developed for PET imaging of neurofibrillary tangles in the human brain. This highlights the compound's role in advancing neurological imaging technologies (Collier et al., 2017).

Mechanism of Action

The mechanism of action of similar compounds has been investigated . For instance, the synthesized compounds were explored as candidates for extracellular signal-regulated kinases 1/2 (ERK1/2) having antineoplastic activity .

Safety and Hazards

The safety and hazards of similar compounds have been studied . For example, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore appears metabolically resistant to O-glucuronidation unlike other structurally related DAAO inhibitors .

properties

IUPAC Name

6-fluoro-4H-isoquinoline-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-1-2-7-5(3-6)4-8(12)11-9(7)13/h1-3H,4H2,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDXSDBASCSXKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70475968
Record name 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

501130-46-7
Record name 1,3(2H,4H)-Isoquinolinedione, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70475968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Quantity
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Synthesis routes and methods II

Procedure details

An amount of 200 mg (1.01 mmol) of 2-carboxymethyl-4-fluoro-benzoic acid and urea (72.47 mg, 1.22 mmol) were heated neat at 180-190° C. for 45 min. The mixture is cooled to room temperature followed by recrystallization from water and anhydrous ether to give 175 mg (80% yield) of brown solid. MS (ESI) m/z 179.15 (M+1).
Quantity
200 mg
Type
reactant
Reaction Step One
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Quantity
72.47 mg
Type
reactant
Reaction Step One
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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